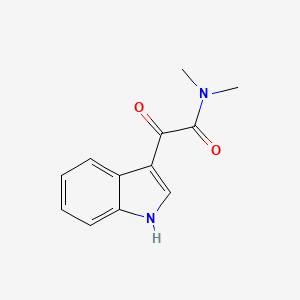

2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14(2)12(16)11(15)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUGYEVWNQNDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(=O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951697 | |

| Record name | 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29095-44-1 | |

| Record name | N,N-Dimethyl-α-oxo-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29095-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029095441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC71955 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-α-oxo-1H-indole-3-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1H-INDOL-3-YL)-N,N-DIMETHYL-2-OXO-ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H7BWU2Q2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities. The specific changes resulting from these interactions would depend on the particular target and the nature of the interaction.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved.

Biochemical Analysis

Biochemical Properties

2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. Additionally, it can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes.

Cellular Effects

The effects of 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Furthermore, it can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth. Its effects on cellular metabolism include changes in the levels of key metabolites and the activity of metabolic enzymes.

Molecular Mechanism

At the molecular level, 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which play a critical role in signal transduction pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

The effects of 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound has been associated with changes in cellular function, such as alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as promoting cell survival and reducing inflammation. At high doses, it can have toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution within cells. Additionally, binding proteins can influence its localization and accumulation in specific tissues, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the nucleus, where it can interact with nuclear receptors and transcription factors, influencing gene expression. Its localization in other organelles, such as mitochondria, can also impact cellular metabolism and energy production.

Biological Activity

2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide, a compound with the molecular formula C12H12N2O2, is a derivative of indole known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, particularly cancer and neurodegenerative disorders.

- Molecular Weight : 216.24 g/mol

- Purity : Typically around 95%

- Chemical Structure : The compound features a distinct indole structure that influences its interactions with biological targets.

Research indicates that 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide interacts with multiple biochemical pathways:

- Antitumor Activity :

- The compound has shown promising results against solid tumors, particularly colon and lung cancers. It appears to exert its effects by inducing apoptosis in cancer cells through caspase-dependent pathways. For instance, studies have demonstrated that this compound can increase the activity of caspases 3 and 8, leading to cell death in HepG2 liver cancer cells .

- Neuropharmacological Effects :

Biological Activity Overview

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antitumor Studies :

- A patent describes the efficacy of 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide derivatives against solid tumors, highlighting their potential as therapeutic agents in oncology .

- In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines, with IC50 values indicating significant potency.

-

Neuropharmacological Research :

- In behavioral tests, compounds similar to 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide have been evaluated for their effects on anxiety and depression, showing improvements in forced swim tests indicative of reduced despair-like behavior.

Scientific Research Applications

Biochemical Properties

This compound, with the molecular formula , exhibits several important biochemical properties:

- Molecular Weight : 216.24 g/mol

- Purity : Typically around 95%

- Chemical Structure : The distinct indole structure plays a crucial role in its interactions with biological targets.

Cellular Effects

The compound influences cellular functions through various mechanisms:

- Cell Signaling Pathways : It modulates pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation.

- Gene Expression : It affects the expression of genes involved in cellular metabolism and survival.

- Enzyme Interaction : Notably, it interacts with cytochrome P450 enzymes, essential for the metabolism of many compounds .

Molecular Mechanism

At the molecular level, 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide can bind to specific biomolecules, leading to either inhibition or activation of their functions. For instance, it has been shown to inhibit certain kinases involved in signal transduction pathways, which may contribute to its therapeutic effects.

Antitumor Activity

One of the most notable applications of this compound is its antitumor activity:

- Efficacy Against Solid Tumors : Research indicates that it is effective against various solid tumors, particularly colon and lung cancers. It induces apoptosis in cancer cells through caspase-dependent pathways. Studies have shown increased activity of caspases 3 and 8 in HepG2 liver cancer cells treated with this compound .

Case Studies

- Colon Cancer Research :

- Lung Cancer Applications :

Neuropharmacological Effects

In addition to its antitumor properties, the compound has been evaluated for neuropharmacological effects:

- Behavioral Studies : Compounds related to 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide have shown improvements in tests for anxiety and depression. In forced swim tests, these compounds reduced despair-like behavior, indicating potential applications in treating mood disorders.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antitumor Activity | Effective against solid tumors (colon and lung cancers) | Induces apoptosis via caspase activation |

| Neuropharmacology | Potential treatment for anxiety and depression | Reduces despair-like behavior in models |

| Enzyme Interaction | Modulates activity of cytochrome P450 enzymes | Influences metabolism of endogenous compounds |

| Cellular Mechanisms | Affects signaling pathways like MAPK/ERK | Modulates gene expression and cell survival |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substitution Patterns and Pharmacological Activities

N-Substituted Adamantane Derivatives

Compounds such as 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., 5a–y) feature a bulky adamantane moiety at the indole 2-position. These derivatives exhibit distinct physicochemical properties compared to the target compound, including enhanced lipophilicity and steric hindrance, which may influence blood-brain barrier penetration and receptor binding .

Halogenated Derivatives

Halogen substitution at the indole 5-position, as in 2-(5-bromo-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide (1d), significantly enhances serotonin receptor affinity (nanomolar range for 5-HT1A and 5-HT7) and in vivo antidepressant potency compared to the non-halogenated target compound . Bromine introduces unique electrostatic interactions and hydrophobic effects, likely improving target engagement . However, halogenated compounds may face metabolic stability challenges, such as dehalogenation or bioaccumulation risks.

Chiral and Aromatic Substitutions

The (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide derivative incorporates a chiral phenylethyl group, enabling enantiomer-specific interactions with biological targets. Crystallographic data reveal intramolecular hydrogen bonding (N–H⋯O) and a compact orthorhombic packing arrangement, which may enhance stability and solubility .

Phenyl and Methoxybenzyl Substitutions

Pharmacokinetic and Pharmacodynamic Profiles

The dimethyl substitution in the target compound balances moderate receptor affinity with favorable logP values (~1.8), suggesting reasonable blood-brain barrier penetration.

Q & A

Basic Research Question

- Solid state : Stable at -20°C for >2 years if protected from light and moisture .

- Solution phase : Degrades in DMSO after 48 hours (20% decomposition); use fresh solutions .

- pH sensitivity : Hydrolyzes in acidic conditions (pH <3) to form indole-3-acetic acid; buffer solutions to pH 6–8 .

What are the limitations of current biological screening models for this compound?

Advanced Research Question

- 2D cell cultures : Overestimate cytotoxicity due to lack of 3D tissue context .

- In vivo models : Murine metabolic pathways may not mimic human clearance rates (e.g., cytochrome P450 isoform differences) .

- Off-target effects : Use CRISPR-edited cell lines (e.g., knockouts of ABC transporters) to isolate target-specific activity .

How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?

Advanced Research Question

- Kinetic studies : Measure IC₅₀ via Michaelis-Menten plots under varying substrate concentrations .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to enzymes like cyclooxygenase-2 .

- Mutagenesis : Replace key residues (e.g., His355 in COX-2) to confirm binding site interactions .

What are the best practices for scaling up synthesis without compromising yield?

Advanced Research Question

- Flow chemistry : Continuous reactors reduce batch variability and improve heat dissipation .

- Catalyst recycling : Immobilize Pd/C or Ni catalysts to minimize metal leaching in coupling reactions .

- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.